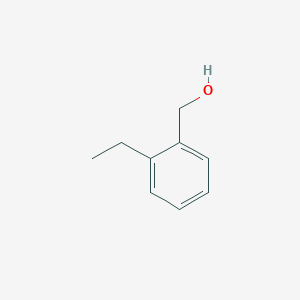

(2-Ethylphenyl)methanol

概要

説明

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure of this compound consists of a benzene ring substituted with an ethyl group and a hydroxymethyl group.

準備方法

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)methanol can be synthesized through several methods, including the reduction of 2-ethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where 2-ethylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 2-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to a hydroxyl group, forming the desired alcohol .

化学反応の分析

Types of Reactions: (2-Ethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to 2-ethylphenylmethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylbenzyl chloride.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: 2-Ethylbenzaldehyde.

Reduction: 2-Ethylphenylmethane.

Substitution: 2-Ethylbenzyl chloride.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

(2-Ethylphenyl)methanol serves as a crucial building block in the synthesis of more complex organic molecules. Its hydroxyl group (-OH) allows for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can participate in oxidation reactions to yield carbonyl compounds or be transformed into esters through esterification reactions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cell lines, suggesting its utility in medicinal chemistry.

- Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound derivatives against cancer cell lines. The results indicated that modifications at the phenolic hydroxyl group significantly enhanced cytotoxicity, highlighting the importance of this compound in drug development .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and plasticizers.

| Application Area | Description |

|---|---|

| Coatings | Used as a solvent and additive to enhance film formation and durability. |

| Adhesives | Acts as a reactive diluent to improve adhesion properties. |

| Plasticizers | Enhances flexibility and workability of polymer formulations. |

Environmental Applications

Potential as a Biofuel Additive

this compound has been investigated for its potential role as a biofuel additive due to its favorable combustion properties and high energy content. Research suggests that incorporating this compound into biofuels can improve ignition behavior and reduce emissions .

Analytical Applications

Detection and Quantification

The compound has been used in analytical chemistry for the detection of volatile organic compounds (VOCs). Its presence can be quantified using gas chromatography-mass spectrometry (GC-MS), which is essential for quality control in various industries, including food and beverage.

作用機序

The mechanism of action of (2-Ethylphenyl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function .

類似化合物との比較

Benzyl alcohol: Similar structure but lacks the ethyl group.

Phenethyl alcohol: Contains a phenyl group attached to an ethyl group and a hydroxyl group.

2-Methylphenylmethanol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylphenyl)methanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

生物活性

(2-Ethylphenyl)methanol, also known as 2-ethylphenyl alcohol, is a compound with the molecular formula C₉H₁₂O. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 138.19 g/mol

- CAS Number : 5225083

Sources and Occurrence

This compound has been identified in several plant species, notably in Ligusticum striatum and Ligusticum chuanxiong, which are known for their medicinal properties . These plants have been traditionally used in herbal medicine, suggesting that this compound may contribute to their therapeutic effects.

Antioxidant Activity

Antioxidant activity is another area where this compound could play a role. Compounds with phenolic structures are often known for their ability to scavenge free radicals and reduce oxidative stress. While specific data on this compound's antioxidant capacity is scarce, its presence in plants traditionally used for their antioxidant properties indicates potential efficacy in this area .

The biological activities of this compound may be attributed to its interaction with various biomolecules. It is hypothesized that the compound can bind to specific receptors or enzymes, altering cellular processes. This mechanism is common among many phenolic compounds, which often modulate signaling pathways involved in inflammation and cell survival.

Methanol Poisoning Context

While not directly related to this compound, case studies on methanol poisoning provide insights into the broader context of alcohol-related compounds. A study involving methanol poisoning cases highlighted the acute effects of methanol ingestion, including metabolic acidosis and visual impairment . This underscores the importance of understanding the biological effects of alcohol derivatives in clinical settings.

Research Findings Summary Table

特性

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Nucleoside 2-deoxyribosyltransferase from Trypanosoma brucei with (2-Ethylphenyl)methanol bound?

A1: While the provided abstract [] does not describe the results of the crystallographic study, obtaining the crystal structure of Nucleoside 2-deoxyribosyltransferase (NDT) from Trypanosoma brucei with this compound bound is significant. It suggests that this compound might interact with and potentially inhibit this enzyme. NDT plays a crucial role in the salvage pathway of purine nucleotide biosynthesis in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Therefore, understanding the interaction of this compound with this enzyme could be valuable for developing new therapeutic strategies against this parasitic disease. Further details about the binding site, interactions, and potential inhibitory effects would be revealed in the full research article.

Q2: Does the inclusion of this compound in the hexacarbonyldicobalt complex influence its biological activity?

A2: Yes, while the this compound itself is not the primary focus in the study on hexacarbonyldicobalt complexes [], the research suggests that the organic ligand attached to the hexacarbonyldicobalt moiety can influence the biological activity. Comparing the aspirin derivative [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS) and hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) showed that despite both acting as CO-releasing molecules (CO-RMs), they exhibited different effects on malignant pleural mesothelioma (MPM) cells. Specifically, Co-EPM induced an increase in senescent cells, while Co-ASS did not, highlighting the role of the organic ligand in determining the specific biological outcome []. This finding suggests that modifications to the this compound structure within the complex could be further explored to fine-tune the biological activity and target specific cell responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。